molecular formula C11H7ClFNO B581419 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine CAS No. 1261938-64-0

4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine

Cat. No. B581419
CAS RN: 1261938-64-0
M. Wt: 223.631
InChI Key: JJTPIURGNYLXEO-UHFFFAOYSA-N
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Description

The compound “4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine” is a derivative of the compound "(3-Chloro-5-fluorophenyl)methanol" . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Pharmacological Applications

One significant area of research is the development of oral prodrugs of 5-fluorouracil (5-FU), such as capecitabine, UFT, and S-1, where derivatives similar to 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine play a crucial role. These prodrugs aim to improve the therapeutic efficacy and tolerability of 5-FU, a cornerstone in the treatment of various solid tumors. The transformation of 5-FU through metabolic pathways enhances its cytotoxicity against cancer cells while aiming to mitigate the side effects commonly associated with chemotherapy (Malet-Martino & Martino, 2002).

Chemical Synthesis and Material Science

Research has also focused on the chemical properties of hydroxypyridinone complexes, such as those related to 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, which have shown potential in chelating metals like aluminum and iron. These complexes are of interest for their physico-chemical properties, biocompatibility, and potential medical applications, including as orally active aluminum chelators, which could offer alternatives to traditional treatments for conditions related to metal accumulation in the body (Santos, 2002).

Therapeutic Efficacy and Mechanisms of Action

The efficacy of S-1, a compound utilizing a mechanism similar to that of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, in colorectal cancer highlights the importance of these derivatives in enhancing the outcomes of chemotherapy treatments. S-1's combination of tegafur, 5-chloro-2,4-dihydroxypyridine, and potassium oxonate has been developed to improve the therapeutic efficacy and reduce the adverse effects of 5-FU-based treatments, showing promising results in both metastatic and postoperative settings (Miyamoto et al., 2014).

properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-9-3-8(4-10(13)6-9)7-1-2-14-11(15)5-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTPIURGNYLXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682886
Record name 4-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine

CAS RN

1261938-64-0
Record name 4-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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